molecular formula C8H15ClN2O B2448714 (3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride CAS No. 2230901-14-9

(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Cat. No. B2448714
CAS RN: 2230901-14-9
M. Wt: 190.67
InChI Key: MCDKHLQMAKSRPY-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolopyrazines and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Guo et al. (2011) detailed the design and preparation of 1H-3,4-dihydropyrrolo[1,2-a] pyrazin-1-one, utilizing 2-pyrrolyltrichloroacetone as a major starting material and various synthesis steps like monoesterification, bromine displacement, cyclization to lactone, and amidation (Guo et al., 2011).
  • Rostovskii et al. (2017) synthesized 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates from 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles, demonstrating the versatility of pyrazine derivatives in chemical synthesis (Rostovskii et al., 2017).

Biomedical Research

  • Seo et al. (2019) explored the anticancer activity of 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives, finding that certain compounds exhibited potent anticancer activity against prostate and breast cancer cells (Seo et al., 2019).

Pharmacology

  • A study by Hughes et al. (2010) highlighted the design and biological evaluation of a pyrrolo[1,2-a]pyrazine derivative as a phosphodiesterase 5 (PDE5) inhibitor, showing its potential in hypertension treatment (Hughes et al., 2010).
  • Fisher et al. (2007) identified novel 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one HIV-1 integrase inhibitors, demonstrating the therapeutic potential of these compounds in HIV treatment (Fisher et al., 2007).

properties

IUPAC Name

(3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDKHLQMAKSRPY-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N2CCC[C@H]2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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